4-Aminopyrimidine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

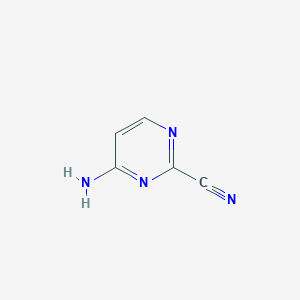

4-Aminopyrimidine-2-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to the fourth position of the pyrimidine ring and a nitrile group at the second position. This structure is a versatile precursor for the construction of more complex molecules with potential applications in medicinal chemistry and as corrosion inhibitors.

Synthesis Analysis

The synthesis of derivatives related to 4-aminopyrimidine-2-carbonitrile can be achieved through multicomponent reactions, as demonstrated in the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives . Another method involves the Thorpe–Ziegler cyclization of dinitriles to form an intermediate β-cyanoenamine, which then undergoes annulation with mononitriles in the presence of potassium tert-butoxide . Additionally, chitosan has been used as an efficient promoter for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives from guanidines, aldehydes, and cyanoketones under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 4-aminopyrimidine-2-carbonitrile derivatives has been elucidated using various spectroscopic techniques. Mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring . Computational methods such as semiempirical and ab initio calculations have been employed to reveal preferred geometries of these molecules, indicating that the rings are not in the same plane .

Chemical Reactions Analysis

4-Aminopyrimidine-2-carbonitrile derivatives undergo a variety of chemical reactions to form different heterocyclic compounds. For instance, reactions with substituted benzylidenemalononitriles can yield benzothieno[2,3-d]pyrimidine derivatives . The conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine has been studied using tracer techniques, suggesting an addition-elimination mechanism on the C(4) carbon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyrimidine-2-carbonitrile derivatives are influenced by their functional groups and molecular structure. These compounds have shown potential as corrosion inhibitors, with their efficiency increasing with concentration . They also exhibit antibacterial and antifungal activities, with some derivatives showing effects comparable to known antimicrobial agents . The antiproliferative activity of certain derivatives against cancer cell lines has been evaluated, revealing compounds with potent inhibitory activity .

Aplicaciones Científicas De Investigación

1. Use in Anti-Inflammatory Research

- Application Summary: Pyrimidines, including 4-Aminopyrimidine-2-carbonitrile, are known to have a range of pharmacological effects including anti-inflammatory properties. They are known to inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application: The synthesis of pyrimidines involves numerous methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Use in Organic Synthesis

- Application Summary: 4-Aminopyrimidine derivatives, including 4-Aminopyrimidine-2-carbonitrile, are important intermediates for the synthesis of agrochemical fungicides, herbicides, analgesics, anti-cancer drugs, and more .

- Methods of Application: The synthesis of 4-aminopyrimidine derivatives involves reactions of 1-nitroguanidine, aldehydes, and malononitrile .

- Results or Outcomes: The synthesis procedure offers several advantages including short reaction time, mild reaction conditions, and excellent yields .

3. Use as Precursors to Fused Pyrimidines

- Application Summary: “4-Aminopyrimidine-2-carbonitrile” and its derivatives are used as precursors to fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .

- Methods of Application: The synthesis of these fused pyrimidines involves reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .

- Results or Outcomes: The synthesis procedure offers several advantages including short reaction time, mild reaction conditions, and excellent yields .

4. Use in Anti-Inflammatory Research

- Application Summary: Pyrimidines, including “4-Aminopyrimidine-2-carbonitrile”, are known to have a range of pharmacological effects including anti-inflammatory properties .

- Methods of Application: The synthesis of pyrimidines involves numerous methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

5. Use in Antitrypanosomal Research

- Application Summary: Novel 2-aminopyrimidine derivatives, including “4-Aminopyrimidine-2-carbonitrile”, have been prepared for antitrypanosomal research .

- Methods of Application: The synthesis of these derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes: The prepared compounds differ from each other by the substitutions of their amino group and of their other functional groups .

Safety And Hazards

Direcciones Futuras

While specific future directions for 4-Aminopyrimidine-2-carbonitrile are not mentioned in the search results, pyrimidines and their derivatives are an active area of research due to their wide range of biological activities . They are important in the development of new drugs and are used in the field of medicine and pesticides .

Propiedades

IUPAC Name |

4-aminopyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRINWLDDTZFLSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyrimidine-2-carbonitrile | |

CAS RN |

245321-46-4 |

Source

|

| Record name | 4-aminopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)